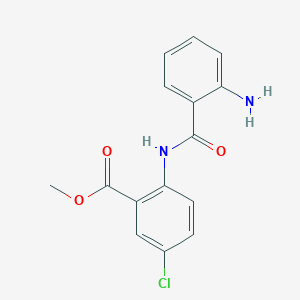

Methyl 2-(2-aminobenzamido)-5-chlorobenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 2-(2-aminobenzamido)-5-chlorobenzoate is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of an aminobenzamide moiety and a chlorobenzoate ester group, which contribute to its unique chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-aminobenzamido)-5-chlorobenzoate typically involves the reaction of 2-aminobenzoic acid derivatives with methyl 5-chlorobenzoate under specific conditions. One common method includes the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the aminobenzamide and chlorobenzoate groups. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-(2-aminobenzamido)-5-chlorobenzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or quinones.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acidic medium.

Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Carboxylic acids, quinones.

Reduction: Amines, alcohols.

Substitution: Amino or thiol-substituted benzoates.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for binding studies.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Wirkmechanismus

The mechanism of action of Methyl 2-(2-aminobenzamido)-5-chlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminobenzamide moiety can act as a zinc-binding group, inhibiting the activity of zinc-dependent enzymes like histone deacetylases (HDACs). This inhibition can lead to changes in gene expression and cellular processes, contributing to its potential therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Aminobenzamide: Shares the aminobenzamide moiety but lacks the chlorobenzoate ester group.

Methyl 5-chlorobenzoate: Contains the chlorobenzoate ester group but lacks the aminobenzamide moiety.

N-(2-Aminophenyl)benzamide: Similar structure but without the methyl ester group.

Uniqueness

Methyl 2-(2-aminobenzamido)-5-chlorobenzoate is unique due to the combination of the aminobenzamide and chlorobenzoate ester groups, which confer distinct chemical properties and reactivity.

Biologische Aktivität

Methyl 2-(2-aminobenzamido)-5-chlorobenzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various cell lines, and implications for drug development.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : C10H10ClN2O2

- Molecular Weight : 228.65 g/mol

The structure features a chlorobenzoate moiety, which is known to enhance biological activity through various mechanisms, including interaction with cellular targets and modulation of signaling pathways.

This compound exhibits multiple biological activities, primarily through:

- Cytotoxicity : Exhibits selective cytotoxic effects against cancer cell lines while sparing normal cells.

- Apoptosis Induction : Activates caspase pathways leading to programmed cell death.

- Inhibition of Enzymatic Activity : Potential inhibition of histone deacetylases (HDACs), which play a crucial role in cancer progression and inflammation.

Cytotoxicity Assays

Cytotoxicity was evaluated using various cancer cell lines, including HepG-2 (liver cancer) and Caco-2 (colorectal cancer). The compound demonstrated promising results with IC50 values in the submicromolar range.

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| HepG-2 | 0.5 | >20 |

| Caco-2 | 0.7 | >15 |

| Normal Fibroblasts (Wi-38) | >10 | - |

The selectivity index indicates a favorable profile for targeting cancer cells over normal cells, suggesting potential for therapeutic application.

Apoptosis Studies

Further studies assessed the compound's ability to induce apoptosis. Flow cytometry analysis revealed:

- Caspase Activation : Up to 4.2-fold increase in caspase-3/7 activity.

- Bcl-2 Downregulation : Significant reduction in Bcl-2 expression, a marker associated with cell survival.

Case Studies and Research Findings

-

Study on Anticancer Activity :

A recent study demonstrated that this compound effectively inhibited cell proliferation in both HepG-2 and Caco-2 cells. The mechanism involved caspase-dependent apoptosis, highlighting its potential as an anticancer agent . -

Inhibition of HDACs :

Research indicated that derivatives of this compound could serve as potent inhibitors of HDAC8, an enzyme implicated in neuroblastoma progression. The modifications led to enhanced selectivity and potency compared to existing HDAC inhibitors . -

Antimicrobial Activity :

Preliminary investigations suggested that the compound also exhibits antimicrobial properties against various bacterial strains, indicating its versatility beyond anticancer applications .

Eigenschaften

CAS-Nummer |

59187-55-2 |

|---|---|

Molekularformel |

C15H13ClN2O3 |

Molekulargewicht |

304.73 g/mol |

IUPAC-Name |

methyl 2-[(2-aminobenzoyl)amino]-5-chlorobenzoate |

InChI |

InChI=1S/C15H13ClN2O3/c1-21-15(20)11-8-9(16)6-7-13(11)18-14(19)10-4-2-3-5-12(10)17/h2-8H,17H2,1H3,(H,18,19) |

InChI-Schlüssel |

MNKHPOPCKUBESY-UHFFFAOYSA-N |

Kanonische SMILES |

COC(=O)C1=C(C=CC(=C1)Cl)NC(=O)C2=CC=CC=C2N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.